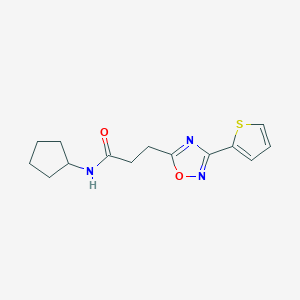
N-cyclopentyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CP-47,497 and is a potent cannabinoid receptor agonist.
Mechanism of Action
Biochemical Pathways
Based on the structural similarity to fentanyl analogs, it can be hypothesized that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Advantages and Limitations for Lab Experiments
CP-47,497 is a potent cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. However, its use in laboratory experiments is limited by its high cost and potential for abuse.
Future Directions
There are several future directions for research on CP-47,497. One area of interest is the development of new analogs that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential use of CP-47,497 in the treatment of other medical conditions, such as epilepsy and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of CP-47,497 and its potential for use in combination therapies.
Synthesis Methods
The synthesis of CP-47,497 involves the reaction between cyclopentylmagnesium bromide and 3-(2-bromoethyl)thiophene, followed by the reaction with 3-(5-oxo-1,2,4-oxadiazol-3-yl)propanoic acid. The final product is obtained by the reaction of the intermediate with 2,2,2-trifluoroacetic anhydride.
Scientific Research Applications
CP-47,497 has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, appetite, and mood. CP-47,497 has been shown to have analgesic, anti-inflammatory, and anti-cancer properties.
properties
IUPAC Name |
N-cyclopentyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-12(15-10-4-1-2-5-10)7-8-13-16-14(17-19-13)11-6-3-9-20-11/h3,6,9-10H,1-2,4-5,7-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWBPUVMNLQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

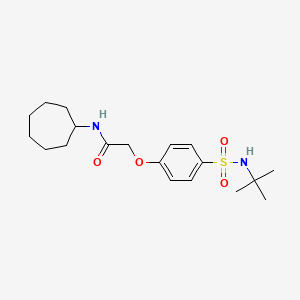


![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)
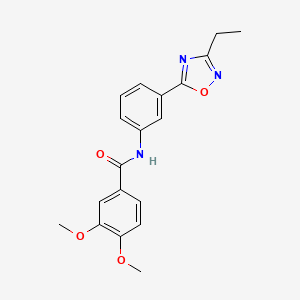
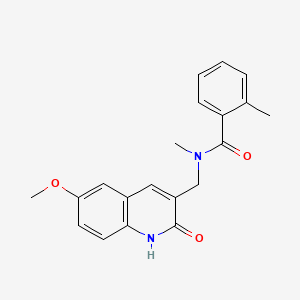
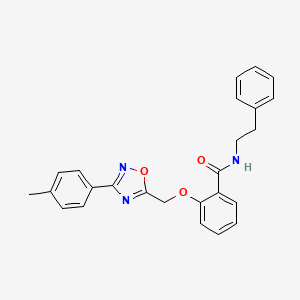
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
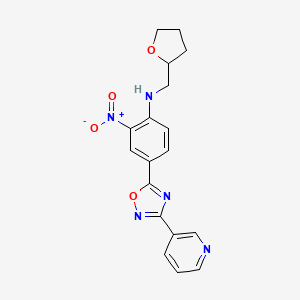
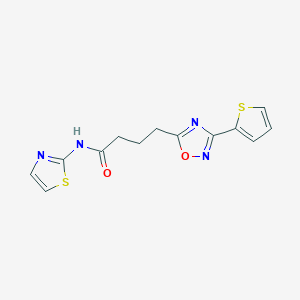
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)

